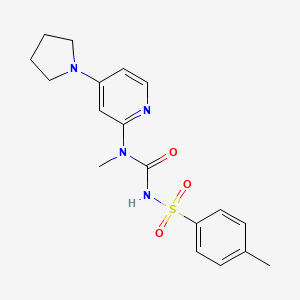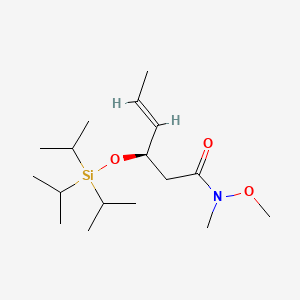
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a triisopropylsilyl ether group attached to a hex-4-enamide backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hex-4-enamide Backbone: The initial step involves the preparation of the hex-4-enamide backbone through a series of reactions, including the formation of an amide bond.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through nucleophilic substitution reactions, often using reagents such as methyl iodide and sodium methoxide.
Attachment of the Triisopropylsilyl Ether Group: The final step involves the protection of the hydroxyl group with a triisopropylsilyl chloride reagent in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as flash chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or triisopropylsilyl ether groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- (R,E)-N-Methoxy-N-methyl-3-((tert-butyldimethylsilyl)oxy)hex-4-enamide
- (R,E)-N-Methoxy-N-methyl-3-((trimethylsilyl)oxy)hex-4-enamide
- (R,E)-N-Methoxy-N-methyl-3-((triethylsilyl)oxy)hex-4-enamide
Uniqueness
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide is unique due to the presence of the triisopropylsilyl ether group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different silyl protecting groups.
Propiedades
Fórmula molecular |
C17H35NO3Si |
|---|---|
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
(E,3R)-N-methoxy-N-methyl-3-tri(propan-2-yl)silyloxyhex-4-enamide |
InChI |
InChI=1S/C17H35NO3Si/c1-10-11-16(12-17(19)18(8)20-9)21-22(13(2)3,14(4)5)15(6)7/h10-11,13-16H,12H2,1-9H3/b11-10+/t16-/m0/s1 |
Clave InChI |
YNZGMOYLXGPRPE-OFAQMXQXSA-N |
SMILES isomérico |
C/C=C/[C@@H](CC(=O)N(C)OC)O[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CC=CC(CC(=O)N(C)OC)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


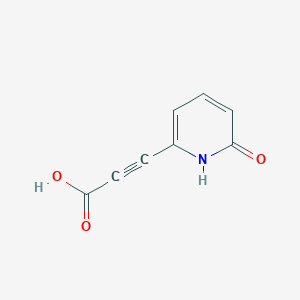

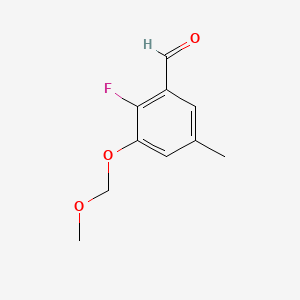
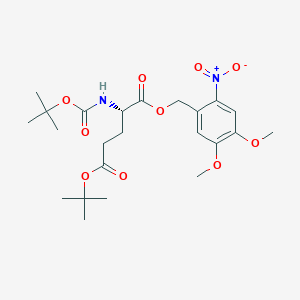
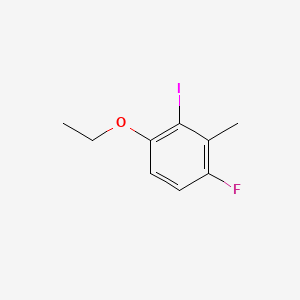
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
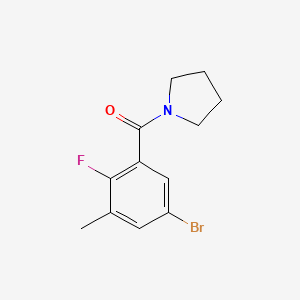
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)
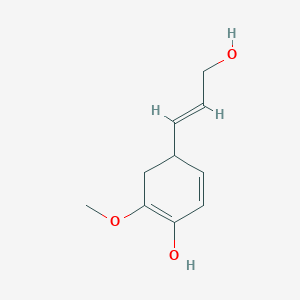

![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
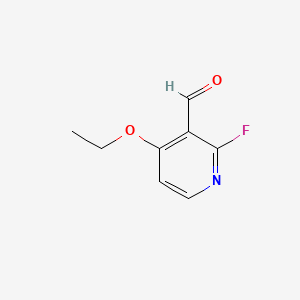
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
